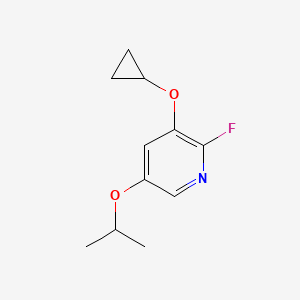
3-Cyclopropoxy-2-fluoro-5-isopropoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-2-fluoro-5-isopropoxypyridine is a chemical compound with the molecular formula C11H14FNO2 and a molecular weight of 211.23 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group, a fluorine atom, and an isopropoxy group attached to a pyridine ring. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
The synthesis of 3-Cyclopropoxy-2-fluoro-5-isopropoxypyridine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
3-Cyclopropoxy-2-fluoro-5-isopropoxypyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or other substituents on the pyridine ring are replaced by nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura coupling reaction is a common method for synthesizing this compound, and it can also be used to form new carbon–carbon bonds with other organic molecules.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles and oxidizing or reducing agents. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
3-Cyclopropoxy-2-fluoro-5-isopropoxypyridine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor ligands. Its fluorine atom and pyridine ring can interact with biological targets in unique ways, making it a valuable tool for drug discovery and development.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its unique structure and reactivity can be exploited to develop drugs with improved efficacy and selectivity.
Industry: The compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for developing new materials with specific characteristics, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-2-fluoro-5-isopropoxypyridine depends on its specific application. In general, the compound can interact with molecular targets, such as enzymes or receptors, through its unique functional groups. The cyclopropoxy and isopropoxy groups can form specific interactions with target molecules, while the fluorine atom can influence the compound’s electronic properties and reactivity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
3-Cyclopropoxy-2-fluoro-5-isopropoxypyridine can be compared with other similar compounds, such as:
3-Cyclopropoxy-5-fluoro-2-isopropoxypyridine: This compound has a similar structure but with the fluorine and isopropoxy groups swapped.
3-Cyclopropoxy-2-fluoro-4-isopropoxypyridine: This compound has the isopropoxy group attached to the 4-position of the pyridine ring instead of the 5-position.
The uniqueness of this compound lies in its specific arrangement of functional groups, which can result in distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H14FNO2 |
|---|---|
Molecular Weight |
211.23 g/mol |
IUPAC Name |
3-cyclopropyloxy-2-fluoro-5-propan-2-yloxypyridine |
InChI |
InChI=1S/C11H14FNO2/c1-7(2)14-9-5-10(11(12)13-6-9)15-8-3-4-8/h5-8H,3-4H2,1-2H3 |
InChI Key |
FZTSPWHJRNCFRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=C(N=C1)F)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


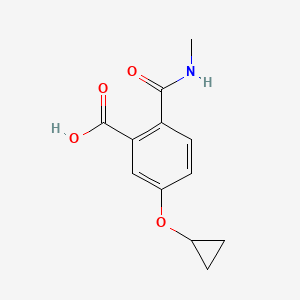
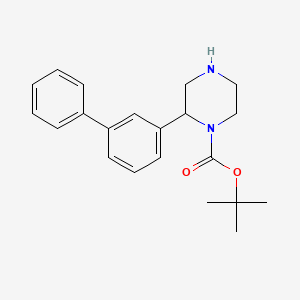

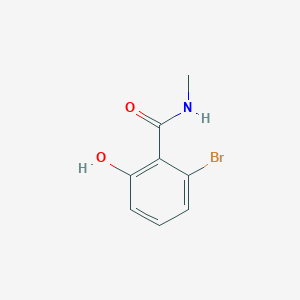
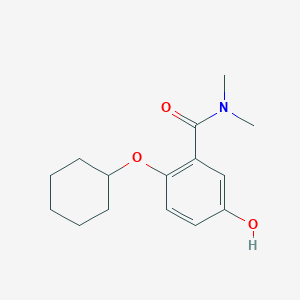
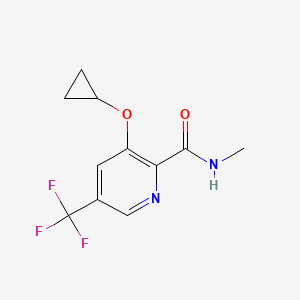
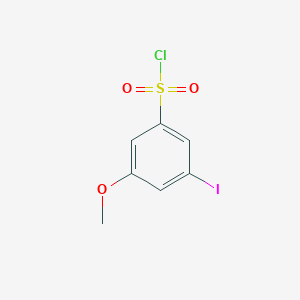
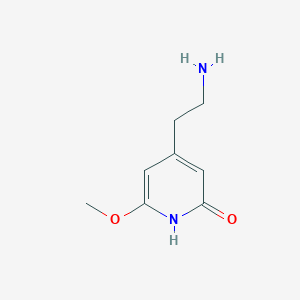
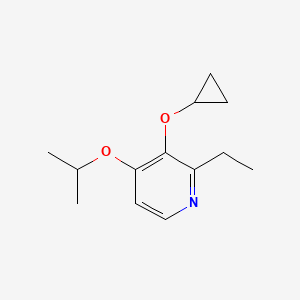
![2-(4-Methoxyphenyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine](/img/structure/B14843872.png)




